5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzyl group with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final coupling of the thiophene ring with the piperidine derivative is achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorine atom in the thiophene ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The thiophene ring makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a medicinal context, it might interact with neurotransmitter receptors or ion channels in the brain, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide: Lacks the benzyl group with a methylthio substituent.
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the chlorine atom on the thiophene ring.
Uniqueness
The presence of both the chlorine atom on the thiophene ring and the benzyl group with a methylthio substituent makes 5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
5-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS2/c1-24-16-5-3-2-4-15(16)13-22-10-8-14(9-11-22)12-21-19(23)17-6-7-18(20)25-17/h2-7,14H,8-13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSISHYQKIXPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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